molecular formula C21H20N2O5 B11512798 1-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}proline

1-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}proline

Cat. No.: B11512798
M. Wt: 380.4 g/mol
InChI Key: GMLQIWWFMNZQHB-UHFFFAOYSA-N
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Description

1-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}proline is a complex organic compound with a unique structure that includes a hexahydro-2H-4,7-methanoisoindol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}proline typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydro-2H-4,7-methanoisoindol core, followed by the introduction of the phenylcarbonyl and proline moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}proline has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}proline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the hexahydro-2H-4,7-methanoisoindol core with the phenylcarbonyl and proline moieties sets it apart from similar compounds and contributes to its diverse applications in research and industry.

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

1-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H20N2O5/c24-18(22-9-1-2-15(22)21(27)28)11-5-7-14(8-6-11)23-19(25)16-12-3-4-13(10-12)17(16)20(23)26/h3-8,12-13,15-17H,1-2,9-10H2,(H,27,28)

InChI Key

GMLQIWWFMNZQHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)C(=O)O

Origin of Product

United States

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